molecular formula C9H16INO2 B1529565 cis-Tert-butyl 3-iodocyclobutylcarbamate CAS No. 1389264-12-3

cis-Tert-butyl 3-iodocyclobutylcarbamate

Cat. No. B1529565
M. Wt: 297.13 g/mol
InChI Key: XGEFFDGFPRWHAW-UHFFFAOYSA-N
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Description

Cis-Tert-butyl 3-iodocyclobutylcarbamate is a chemical compound with the molecular formula C9H16INO2 and a molecular weight of 297.14 . It is a solid substance at room temperature .


Molecular Structure Analysis

The InChI code for cis-Tert-butyl 3-iodocyclobutylcarbamate is 1S/C9H16INO2/c1-9(2,3)13-8(12)11-7-4-6(10)5-7/h6-7H,4-5H2,1-3H3,(H,11,12)/t6-,7+ . This indicates the presence of a cyclobutyl ring, an iodine atom, and a carbamate group in the molecule.


Physical And Chemical Properties Analysis

Cis-Tert-butyl 3-iodocyclobutylcarbamate is a solid at room temperature . The compound should be stored in a refrigerator .

Scientific Research Applications

Synthesis and Characterization

Research in the synthesis and characterization of novel compounds often explores the use of cis-tert-butyl 3-iodocyclobutylcarbamate as a precursor or intermediate. For example, the study by Wilson and Lippard (2011) focuses on the synthesis and characterization of platinum(IV) carbamate complexes, which could include similar structural motifs to cis-tert-butyl 3-iodocyclobutylcarbamate. These complexes were explored for their electrochemical properties and cytotoxicity, indicating potential applications in medicinal chemistry and materials science (Wilson & Lippard, 2011).

Catalytic and Synthetic Applications

Compounds like cis-tert-butyl 3-iodocyclobutylcarbamate may find utility in catalytic processes or as intermediates in organic synthesis. For instance, the work by Cheng et al. (2009) on ruthenium(II) carbonyl chloride complexes with pyridine-functionalised N-heterocyclic carbenes demonstrates how structurally related compounds can be involved in catalysis, particularly in hydrogen transfer reactions. Such studies highlight the potential of cis-tert-butyl 3-iodocyclobutylcarbamate in facilitating novel synthetic routes and catalytic mechanisms (Cheng et al., 2009).

Biomedical Applications

Although specific studies on cis-tert-butyl 3-iodocyclobutylcarbamate in biomedical applications are not directly available, related research indicates potential areas of interest. For example, the development of metallopharmaceutical agents, as discussed by Ray et al. (2007), involving palladium, gold, and silver complexes, suggests that structurally similar compounds might be explored for their anticancer or antimicrobial properties. This opens up possibilities for cis-tert-butyl 3-iodocyclobutylcarbamate derivatives in drug development and therapeutic applications (Ray et al., 2007).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed (H302) . Precautionary measures include avoiding breathing dust, mist, spray (P261), washing skin thoroughly after handling (P264), not eating, drinking, or smoking when using this product (P270), and using only outdoors or in a well-ventilated area (P271) .

properties

IUPAC Name

tert-butyl N-(3-iodocyclobutyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16INO2/c1-9(2,3)13-8(12)11-7-4-6(10)5-7/h6-7H,4-5H2,1-3H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGEFFDGFPRWHAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC(C1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16INO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001163651
Record name Carbamic acid, N-(trans-3-iodocyclobutyl)-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001163651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

cis-Tert-butyl 3-iodocyclobutylcarbamate

CAS RN

1389264-19-0, 1824239-57-7
Record name Carbamic acid, N-(trans-3-iodocyclobutyl)-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001163651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-Butyl (3-iodocyclobutyl)carbamate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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